1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione
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Overview
Description
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a combination of phenolic, methoxy, and pyridinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-Hydroxy-3,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable reagent like acetone in the presence of a base such as sodium hydroxide to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(pyridin-4-yl)ethanone
- 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
Uniqueness
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
6622-59-9 |
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Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C16H15NO5/c1-21-14-4-3-11(15(20)16(14)22-2)13(19)9-12(18)10-5-7-17-8-6-10/h3-8,20H,9H2,1-2H3 |
InChI Key |
AAJXZKRGPSNPQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2)O)OC |
Origin of Product |
United States |
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